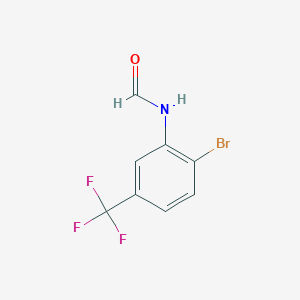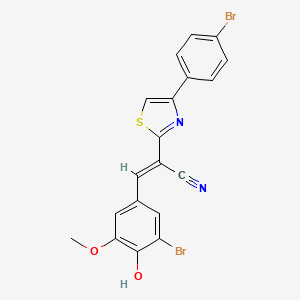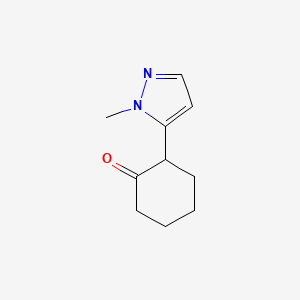
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1339022-90-0 . It has a molecular weight of 178.23 and its IUPAC name is 2-(1-methyl-1H-pyrazol-5-yl)cyclohexanone . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one” is 1S/C10H14N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h6-8H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用
Androgen Receptor Antagonism in Prostate Cancer Therapy
The pyrazole moiety of the compound has been explored for its potential as an androgen receptor (AR) antagonist . AR signaling plays a crucial role in the progression of prostate cancer, and blocking this pathway is a key therapeutic strategy. Derivatives of this compound class have shown promise in inhibiting AR activity, which could lead to the development of new treatments for prostate cancer patients, particularly those with castration-resistant prostate cancer.
Design and Synthesis of Novel Heterocyclic Compounds
The structural motif of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one serves as a building block for the synthesis of novel heterocyclic compounds . These new molecules could have a range of applications, including the development of new pharmaceuticals with potential antimicrobial, anti-inflammatory, and anticancer properties.
Inhibition of NAMPT Enzyme
This compound has been identified as a potential inhibitor of the NAMPT enzyme . NAMPT is involved in the biosynthesis of NAD+, which is essential for energy metabolism and cell survival. Inhibiting NAMPT could be a strategy for targeting cancer cells, which often have a high demand for NAD+ due to their rapid growth and metabolism.
Pharmacophore-Based Drug Discovery
The compound’s core structure can be used in pharmacophore-based virtual screening to identify new small-molecule inhibitors for various biological targets . This approach can accelerate the drug discovery process by identifying compounds with the desired biological activity more efficiently.
Antimicrobial and Antimalarial Evaluation
Derivatives of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one have been evaluated for their antimicrobial and antimalarial activities . The compound’s framework can be modified to enhance its interaction with biological targets, potentially leading to the development of new treatments for infectious diseases.
Molecular Docking and Simulation Studies
The compound has been used in molecular docking and simulation studies to understand its interaction with biological targets . These studies can provide insights into the binding affinity and mode of action of the compound, which is valuable for rational drug design and optimization.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
作用機序
Biochemical Pathways
It’s possible that this compound could interact with multiple biochemical pathways, but more research is needed to confirm this .
Pharmacokinetics
Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .
Result of Action
As a relatively new compound, further studies are needed to understand its effects at the molecular and cellular level .
特性
IUPAC Name |
2-(2-methylpyrazol-3-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBZZYMFVCZEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

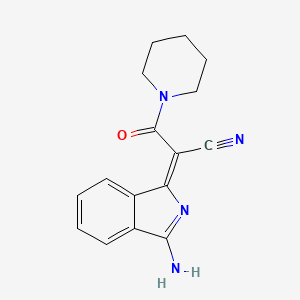
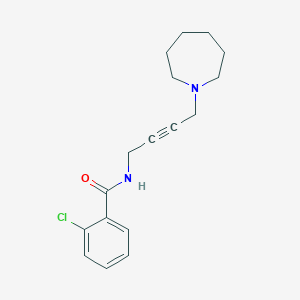
![1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2995854.png)

![N-cyclohexyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2995858.png)
![tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate](/img/structure/B2995859.png)
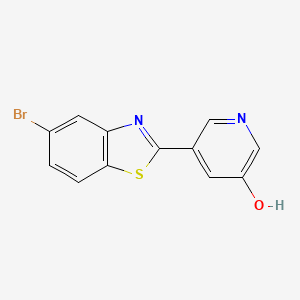
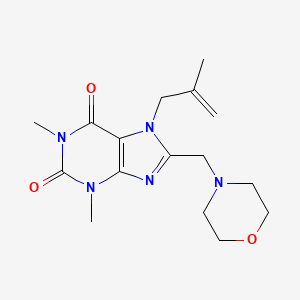
![3-[4-(Cyclopropylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2995864.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B2995865.png)
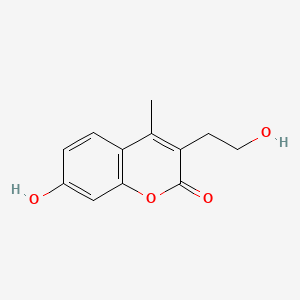
![3,7,9-trimethyl-1-(2-(phenylamino)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2995868.png)
